molecular formula C7H16ClN B1433683 N,1-dimethylcyclopentan-1-amine hydrochloride CAS No. 89854-72-8

N,1-dimethylcyclopentan-1-amine hydrochloride

Cat. No.: B1433683
CAS No.: 89854-72-8
M. Wt: 149.66 g/mol
InChI Key: RFLHDUUAIXWGNM-UHFFFAOYSA-N
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Description

N,1-dimethylcyclopentan-1-amine hydrochloride is a chemical compound with the molecular formula C7H16ClN. It is a derivative of cyclopentanamine, where the nitrogen atom is substituted with two methyl groups. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,1-dimethylcyclopentan-1-amine hydrochloride typically involves the alkylation of cyclopentanamine. One common method is the reaction of cyclopentanamine with methyl iodide in the presence of a base such as potassium carbonate. The reaction proceeds as follows:

Cyclopentanamine+Methyl IodideN,1-dimethylcyclopentan-1-amine\text{Cyclopentanamine} + \text{Methyl Iodide} \rightarrow \text{N,1-dimethylcyclopentan-1-amine} Cyclopentanamine+Methyl Iodide→N,1-dimethylcyclopentan-1-amine

The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt:

N,1-dimethylcyclopentan-1-amine+HClN,1-dimethylcyclopentan-1-amine hydrochloride\text{N,1-dimethylcyclopentan-1-amine} + \text{HCl} \rightarrow \text{this compound} N,1-dimethylcyclopentan-1-amine+HCl→N,1-dimethylcyclopentan-1-amine hydrochloride

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N,1-dimethylcyclopentan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into secondary or primary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: N-oxides

    Reduction: Secondary or primary amines

    Substitution: Various substituted amines

Scientific Research Applications

N,1-dimethylcyclopentan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N,1-dimethylcyclopentan-1-amine hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s structural features allow it to fit into active sites of enzymes or bind to receptor sites, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanamine: The parent compound without methyl substitutions.

    N-methylcyclopentanamine: A mono-methylated derivative.

    N,N-dimethylcyclopentanamine: A fully methylated derivative.

Uniqueness

N,1-dimethylcyclopentan-1-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in research and industrial applications where specific reactivity or interaction profiles are required.

Biological Activity

N,1-Dimethylcyclopentan-1-amine hydrochloride (CAS: 89854-72-8) is a compound with emerging interest in biological research due to its potential pharmacological properties. This article reviews the biological activity of this compound, synthesizing data from various studies and highlighting its potential therapeutic applications.

  • Molecular Formula : C7H16ClN
  • Molecular Weight : 149.66 g/mol
  • IUPAC Name : this compound
  • Purity : 95% .

The biological activity of this compound is primarily attributed to its structure, which includes a dimethylamine moiety known for its role in modulating neurotransmitter systems. This compound may interact with various receptors in the central nervous system (CNS), potentially influencing mood, cognition, and behavior.

In Vivo Studies

Although direct in vivo studies on this compound are scarce, the pharmacological profile of dimethylamine derivatives suggests potential for neuropharmacological effects. For example:

  • Neurotransmitter Modulation : Dimethylamine compounds have been associated with alterations in neurotransmitter release and receptor activity, which could have implications for treating neurological disorders .

Case Study 1: Anticancer Activity

A recent study synthesized several derivatives of cyclopentane amines and evaluated their anticancer properties. Among these compounds, those with structural similarities to this compound exhibited varying degrees of cytotoxicity against cancer cell lines. The findings indicated that modifications on the cyclopentane ring significantly influenced biological activity .

Case Study 2: Neuropharmacology

Research has shown that dimethylamine derivatives can enhance cognitive function and exhibit antidepressant-like effects in animal models. These findings suggest that this compound may possess similar properties, warranting further investigation into its potential as a therapeutic agent for mood disorders .

Summary of Findings

PropertyValue/Description
Molecular FormulaC7H16ClN
Molecular Weight149.66 g/mol
Purity95%
Potential ApplicationsAnticancer therapy, Neuropharmacology
Cytotoxicity (IC50)Ranges from 27.6 μM to 50 μM

Properties

IUPAC Name

N,1-dimethylcyclopentan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N.ClH/c1-7(8-2)5-3-4-6-7;/h8H,3-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFLHDUUAIXWGNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC1)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89854-72-8
Record name Cyclopentanamine, N,1-dimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89854-72-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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